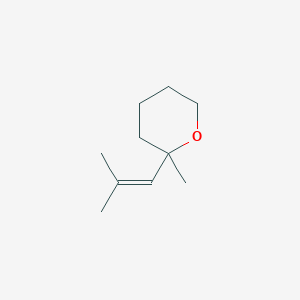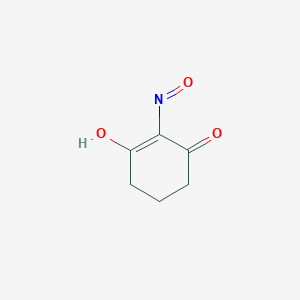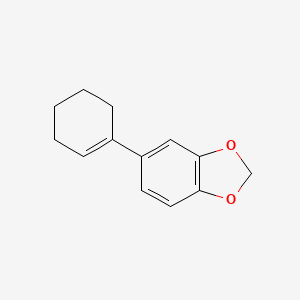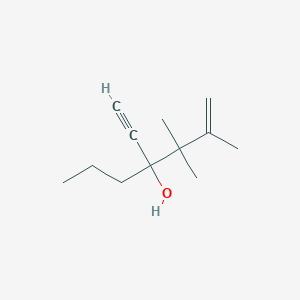
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, ethoxy, and a chlorinated isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene typically involves the chlorination of 2-ethoxybenzene followed by the introduction of the chlorinated isopropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing chlorine.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated or dechlorinated derivatives.
科学的研究の応用
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and ethoxy groups can influence its binding affinity and reactivity, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
1-Chloro-2-ethoxybenzene: Lacks the chlor
特性
CAS番号 |
91512-65-1 |
|---|---|
分子式 |
C12H16Cl2O |
分子量 |
247.16 g/mol |
IUPAC名 |
1-chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene |
InChI |
InChI=1S/C12H16Cl2O/c1-4-15-11-9(12(2,3)8-13)6-5-7-10(11)14/h5-7H,4,8H2,1-3H3 |
InChIキー |
KGLZPSRIHZQTQV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC=C1Cl)C(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)



![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)


